Enantiomeric Purity as a Key Differentiator for Chiral Synthesis
The (R)- and (S)-enantiomers of the target compound are supplied with a certified purity of 97-98%, a critical specification for chiral building blocks used in drug synthesis . In contrast, the racemic mixture (CAS 1353957-53-5) and common achiral analogs, such as [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353968-71-4) [1], do not offer this stereochemical control. The use of enantiopure intermediates directly eliminates the need for subsequent chiral resolution, which can result in statistical yields below 50% for the desired isomer [2].
| Evidence Dimension | Enantiomeric Purity (HPLC) |
|---|---|
| Target Compound Data | 97% (for (R)-CAS 1354009-11-2) |
| Comparator Or Baseline | Racemic Mixture (CAS 1353957-53-5) or Achiral Analog (CAS 1353968-71-4) [1] |
| Quantified Difference | Enantiomerically pure vs. racemic; avoids 50%+ yield loss from resolution |
| Conditions | Commercial supplier specification (HPLC) |
Why This Matters
For procurement in early-stage medicinal chemistry, enantiopure intermediates save significant time and cost by bypassing chiral chromatography, directly impacting project timelines.
- [1] PubChem. [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester; CAS 1353968-71-4. Compound Summary. Accessed May 2025. View Source
- [2] Class-level inference: standard practice for chiral resolution yields in organic synthesis. View Source
